![molecular formula C8H12O3S B189206 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide CAS No. 6435-92-3](/img/structure/B189206.png)
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide
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Overview
Description
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide, also known as TBN, is a bicyclic sulfur-containing compound that has attracted significant attention in the scientific community due to its unique chemical structure and potential biological activities. TBN is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 181.23 g/mol and a melting point of 80-82°C. TBN is a versatile compound that has been used in various scientific research applications, including drug discovery and development, medicinal chemistry, and bioorganic chemistry.
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide is not fully understood, but several studies have suggested that it may act through multiple pathways. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane and inhibiting bacterial DNA synthesis. Furthermore, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.
Biochemical and Physiological Effects:
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been shown to have several biochemical and physiological effects. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS). 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Furthermore, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has several advantages as a research tool, including its ease of synthesis, low toxicity, and versatile chemical structure. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide can be easily synthesized using simple chemical reactions and is relatively inexpensive compared to other research compounds. However, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide also has some limitations, including its low solubility in water and its tendency to decompose under certain conditions.
Future Directions
There are several future directions for research on 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide. One potential area of research is the development of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide-based drugs for the treatment of cancer and infectious diseases. Another area of research is the investigation of the structure-activity relationship of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide and its derivatives. Furthermore, the potential neuroprotective effects of 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide warrant further investigation, particularly in the context of neurodegenerative diseases.
Synthesis Methods
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide can be synthesized via several methods, including the oxidation of thiol-containing compounds, cyclization of dienes, and intramolecular cyclization of sulfides. The most commonly used method for synthesizing 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide is the oxidation of 2-mercapto-1,4-cyclohexadiene with hydrogen peroxide or m-chloroperbenzoic acid. The reaction yields 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide as the major product, along with other minor products.
Scientific Research Applications
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been extensively studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several studies have reported that 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has also been shown to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
6435-92-3 |
---|---|
Product Name |
9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide |
Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
9,9-dioxo-9λ6-thiabicyclo[3.3.1]non-6-en-2-ol |
InChI |
InChI=1S/C8H12O3S/c9-7-5-4-6-2-1-3-8(7)12(6,10)11/h1-2,6-9H,3-5H2 |
InChI Key |
QIVNWKYDTXGSAN-UHFFFAOYSA-N |
SMILES |
C1CC(C2CC=CC1S2(=O)=O)O |
Canonical SMILES |
C1CC(C2CC=CC1S2(=O)=O)O |
Other CAS RN |
6435-92-3 |
Origin of Product |
United States |
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